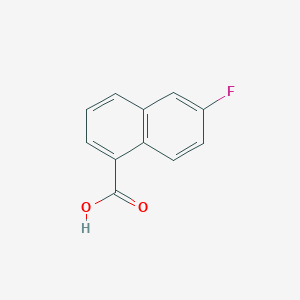

6-Fluoronaphthalene-1-carboxylic acid

Description

Significance of Fluorinated Naphthalene (B1677914) Derivatives in Chemical Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry and materials science to modify molecular properties. When applied to the naphthalene scaffold, a bicyclic aromatic hydrocarbon, fluorination can profoundly alter the parent molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov

Fluorinated naphthalene derivatives are significant for several reasons:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating fluorine into a drug candidate can block sites of metabolism, thereby increasing the molecule's half-life and bioavailability. tandfonline.com

Modified Physicochemical Properties: Fluorine is the most electronegative element, and its presence can alter the acidity or basicity of nearby functional groups, which can in turn improve membrane permeability and bioavailability. tandfonline.com The addition of fluorine can also increase a molecule's lipophilicity, aiding its passage through biological membranes. ontosight.ai

Improved Binding Affinity: Fluorine atoms can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. tandfonline.com

The naphthalene core itself is a versatile platform in drug discovery, present in numerous FDA-approved therapeutics for a wide range of conditions, including inflammatory, infectious, and cardiovascular diseases. nih.gov Consequently, fluorinated versions of naphthalene are of great interest as building blocks for creating new therapeutic agents with optimized properties. nih.gov

Overview of Carboxylic Acid Functionalities in Organic Molecules

The carboxylic acid group, characterized by the formula -COOH, is one of the most important functional groups in organic chemistry. numberanalytics.com It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. khanacademy.org This structure confers several key properties:

Acidity: Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton (H+). Upon deprotonation, they form a resonance-stabilized carboxylate anion, which contributes to their acidity. wikipedia.org

Hydrogen Bonding: The presence of both a hydrogen-bond donor (-OH) and a hydrogen-bond acceptor (C=O) allows carboxylic acids to form strong intermolecular hydrogen bonds, which typically results in high boiling points. numberanalytics.commasterorganicchemistry.com

Reactivity and Versatility: The carboxylic acid functionality is a versatile precursor for the synthesis of other important functional groups. numberanalytics.com Through nucleophilic acyl substitution reactions, it can be converted into derivatives such as esters, amides, acid halides, and acid anhydrides. khanacademy.orglibretexts.org This reactivity makes carboxylic acids fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.com

Research Trajectory of 6-Fluoronaphthalene-1-carboxylic Acid

The research involving this compound is primarily focused on its application as a specialized building block in synthetic chemistry. While extensive studies on this specific molecule are not widespread, its utility is highlighted by its classification as a "Protein Degrader Building Block". calpaclab.com This suggests its role as a component in the synthesis of larger, more complex molecules designed to interact with and degrade specific proteins, a cutting-edge area of drug discovery.

The compound's structure is well-suited for this purpose. The carboxylic acid group provides a reactive handle for linking the molecule to other fragments, while the fluoronaphthalene portion serves as a rigid scaffold that can be oriented to interact with protein binding sites. The fluorine atom can be used to fine-tune the electronic and steric properties of the final construct, potentially enhancing its binding affinity or metabolic stability.

Furthermore, related fluoronaphthalene structures have been investigated for other advanced applications. For example, derivatives like 6-fluoronaphthalene-2,3-dicarbaldehyde have been developed as fluorescent probes for detecting glutathione (B108866) in living cells, with potential applications in the diagnosis of conditions like sepsis. nih.gov This indicates a broader potential for fluoronaphthalene scaffolds in the development of diagnostic and therapeutic tools. The primary role of this compound in current research is as an intermediate, enabling the construction of targeted, functional molecules for advanced chemical and biological applications.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to detail its significance and properties within the context of contemporary chemical research. The scope is strictly limited to the following areas: an introduction to the compound's relevance, a discussion of the importance of its core components—fluorinated naphthalene derivatives and carboxylic acid functionalities—an exploration of its specific research applications, and a summary of its key physical and chemical properties. The content adheres to a structured outline to ensure a thorough and targeted examination of the subject matter.

Properties of this compound

| Property | Value |

| CAS Number | 575-08-6 calpaclab.comguidechem.comalfa-chemistry.com |

| Molecular Formula | C₁₁H₇FO₂ calpaclab.comguidechem.com |

| Molecular Weight | 190.17 g/mol guidechem.comcymitquimica.com |

| Melting Point | 234-236 °C guidechem.com |

| Boiling Point | 371.363 °C at 760 mmHg guidechem.com |

| Density | 1.356 g/cm³ guidechem.com |

| Physical Form | Solid cymitquimica.com |

| IUPAC Name | 6-fluoro-1-naphthoic acid |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGBEFGWVMWEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561899 | |

| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-08-6 | |

| Record name | 6-Fluoro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoronaphthalene 1 Carboxylic Acid and Its Analogues

Established Synthetic Routes to 6-Fluoronaphthalene-1-carboxylic Acid

Several distinct and effective routes have been established for the synthesis of this compound and its related fluorinated derivatives. These methods often leverage commercially available starting materials and employ a range of chemical transformations to construct the fluorinated naphthalene (B1677914) skeleton.

One-Pot Methods for 6-Fluoro- and 6,7-difluoro-1-naphthoic acid synthesis

While specific one-pot syntheses for this compound are not extensively detailed in the reviewed literature, the principles of one-pot synthesis, which involve conducting multiple reaction steps in a single vessel, are often applied to enhance efficiency in organic synthesis. researchgate.net Such approaches can be adapted from multi-step syntheses by carefully selecting reagents and reaction conditions to facilitate sequential transformations without the need for isolating intermediates. For instance, a sequence involving a condensation, cyclization, and aromatization could potentially be combined into a single operational procedure.

Routes involving fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids, followed by Friedel-Crafts cyclization and aromatization

A general and versatile route for the preparation of various monofluoro and difluoro-1-naphthalenecarboxylic acids, including the 6-fluoro derivative, commences with commercially available fluorinated phenylacetic acids. acs.orgnih.gov This methodology involves the elaboration of these starting materials into 2-(fluoroaryl)glutaric acids with differential ester groups. acs.orgnih.gov

The key steps in this synthetic sequence are:

Selective Hydrolysis: The diester of the 2-(fluoroaryl)glutaric acid is selectively hydrolyzed to yield a monoacid. acs.orgnih.gov

Intramolecular Friedel-Crafts Cyclization: The resulting monoacid undergoes an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate. acs.orgnih.gov This reaction is a classic method for forming cyclic ketones on aromatic rings. wikipedia.org

Aromatization: The tetralone intermediate is then aromatized to furnish the final fluorinated naphthoic acid structure. acs.orgnih.gov

This strategic approach allows for the synthesis of a variety of fluorinated naphthalenecarboxylic acids by simply varying the starting fluorinated phenylacetic acid. acs.orgnih.gov

Alternative Naphthalene Skeleton Assembly Processes

Beyond the functionalization of pre-existing rings, alternative strategies focus on constructing the naphthalene skeleton from acyclic precursors. acs.orgnih.gov These methods offer flexibility in introducing substituents at various positions. One such alternative process has been developed for the synthesis of difluoro acids, which could be conceptually applied to monofluorinated analogues. acs.orgnih.gov These assembly processes often involve a series of condensation and cyclization reactions to build the bicyclic aromatic system.

Synthesis from 1,8-diaminonaphthalene (B57835) via classical reactions

An expeditious synthesis of 4,5-difluoro-1-naphthalenecarboxylic acid has been achieved starting from 1,8-diaminonaphthalene, adapting classical reactions. acs.orgnih.gov While this specific example does not yield the 6-fluoro isomer, the underlying principles of utilizing readily available diamino naphthalenes as precursors for fluorinated derivatives are significant. acs.orgnih.gov The synthesis involves diazotization of the amino groups followed by a Schiemann reaction or a related fluorination method to introduce the fluorine atoms. Subsequent functional group manipulations would then be required to introduce the carboxylic acid at the 1-position.

Preparation from 5-bromo compounds via electrophilic fluorination of lithio-intermediates

A common and effective method for the introduction of a fluorine atom at a specific position on the naphthalene ring involves the use of a corresponding bromo-substituted precursor. acs.orgnih.gov For instance, the 5-fluoro derivative of 1-naphthalenecarboxylic acid is obtained from the 5-bromo compound. acs.orgnih.gov This transformation is achieved through an electrophilic fluorination of a lithio-intermediate. acs.orgnih.gov The process typically involves a halogen-metal exchange reaction, where the bromo-naphthalene is treated with a strong organolithium base at low temperatures to generate a highly reactive lithiated naphthalene species. This intermediate is then quenched with an electrophilic fluorine source to introduce the fluorine atom. researchgate.net

Precursor Synthesis and Intermediate Transformations

For the route involving fluorinated phenylacetic acids, the synthesis of the 2-(fluoroaryl)glutaric acid diester is a crucial initial step. This can be achieved through various standard organic reactions, such as alkylation of a malonic ester derivative with a suitable fluorobenzyl halide followed by further elaboration.

The transformation of the glutaric acid derivative into the final naphthoic acid involves several key intermediates. The selective hydrolysis of the diester to a monoacid is a critical step that enables the subsequent intramolecular Friedel-Crafts cyclization. The resulting tetralone is a stable intermediate that can be isolated and purified before the final aromatization step. The aromatization itself can be accomplished using various reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to introduce the second double bond and form the aromatic naphthalene ring system. acs.org

Below is a table summarizing the key transformations and intermediates in one of the prominent synthetic routes:

| Starting Material | Key Intermediate 1 | Key Intermediate 2 | Final Product |

| Fluorinated Phenylacetic Acid | 2-(Fluoroaryl)glutaric Acid Diester | Fluorinated Tetralone | Fluorinated-1-Naphthoic Acid |

Preparation of Substituted Fluoromethylnaphthalenes

The synthesis of fluoromethylnaphthalenes serves as a foundational step for accessing various naphthalene derivatives. One key intermediate, 2-bromomethyl-7-fluoromethylnaphthalene, is synthesized from 2,7-bis(bromomethyl)naphthalene (B1600061) through a two-step sequence involving partial halogen exchange followed by hydrolysis. researchgate.net This intermediate is crucial for creating more complex molecules. researchgate.net For instance, it can be treated with different thiophenoxides under phase transfer catalytic conditions to produce compounds like 2-fluoromethyl-7-(phenylsulfanylmethyl)naphthalene and 2-fluoromethyl-[(4-bromophenyl)sulfanylmethyl]naphthalene. researchgate.net The structures of these final products and the key intermediate have been confirmed using 1H NMR, 13C NMR spectroscopy, mass spectrometry, and elemental analysis. researchgate.net

Another approach involves the synthesis of trifluoromethyl-substituted naphthalenes. doi.org In this method, benzyl (B1604629) Grignard reagents react with β-alkoxy-α,β-unsaturated trifluoromethyl ketones through a 1,2-addition. doi.orgsoton.ac.uk The subsequent dehydration of the resulting alcohols leads to the formation of intermediate dienes, which then cyclize to yield substituted trifluoromethylnaphthalenes. doi.orgsoton.ac.uk An effective procedure for this dehydration uses p-toluenesulphonic acid in toluene (B28343) as a catalyst. lookchem.com This methodology provides a regiospecific route to 2-trifluoromethyl benzenes and naphthalenes. lookchem.com

| Starting Material | Reagents | Product | Reference |

| 2,7-bis(bromomethyl)naphthalene | 1. Halogen exchange agent 2. Water | 2-bromomethyl-7-fluoromethylnaphthalene | researchgate.net |

| β-alkoxy-α,β-unsaturated trifluoromethyl ketone | Benzyl Grignard reagent, then p-toluenesulphonic acid | Substituted trifluoromethylnaphthalene | doi.orglookchem.com |

Utilization of Acetylnaphthalenes and Hypochlorite (B82951) Oxidation for Naphthoic Acids

The haloform reaction, specifically using hypochlorite, is a well-established method for converting methyl ketones into carboxylic acids. This can be applied to the synthesis of naphthoic acids from acetylnaphthalenes. For example, β-naphthoic acid can be prepared from methyl β-naphthyl ketone. orgsyn.org The reaction is typically carried out by warming a solution of the ketone with a sodium hypochlorite solution. orgsyn.org The exothermic reaction is controlled by cooling, and after the initial reaction, the mixture is stirred to ensure completion. orgsyn.org Any excess hypochlorite is then destroyed with sodium bisulfite before the naphthoic acid is precipitated by acidification with hydrochloric acid. orgsyn.org

This method is also applicable for the preparation of other aromatic acids where the corresponding methyl ketones are available. orgsyn.org The hypochlorite solution itself can be prepared by passing chlorine gas into a cold sodium hydroxide (B78521) solution. orgsyn.org

| Starting Material | Reagent | Product | Reference |

| Methyl β-naphthyl ketone | Sodium hypochlorite | β-Naphthoic acid | orgsyn.org |

Grignard Synthesis Approaches

A classic and versatile method for synthesizing carboxylic acids is the carbonation of a Grignard reagent. mnstate.edu This approach can be used to prepare naphthoic acids, such as α-naphthoic acid from α-bromonaphthalene. orgsyn.org The process involves the initial formation of the Grignard reagent, α-naphthylmagnesium bromide, by reacting α-bromonaphthalene with magnesium turnings in an anhydrous ether solvent. orgsyn.org

Once the Grignard reagent is formed, it is reacted with carbon dioxide, typically in the form of dry ice (solid CO2). orgsyn.orgwisc.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide. wisc.edu A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid. orgsyn.orgwisc.edu

However, the direct preparation of Grignard reagents from organofluorine compounds, such as fluoronaphthalenes, is challenging due to the high strength of the C-F bond. mdpi.comnih.govnih.gov Standard methods that work well for chloro-, bromo-, and iodo-arenes often fail with their fluoro-analogues when using bulk magnesium. mdpi.comnih.gov

| Starting Material | Reagents | Product | Reference |

| α-Bromonaphthalene | 1. Mg, anhydrous ether 2. CO2 (dry ice) 3. H+ (acid workup) | α-Naphthoic acid | orgsyn.org |

Advanced Synthetic Strategies

More recent and advanced methodologies offer alternative routes to fluoronaphthalene carboxylic acids and their analogues, often providing solutions to the challenges faced by classical methods.

Mechanochemical Activation in Fluoro-Grignard Reactions for C-F Bond Activation

To overcome the difficulty of forming Grignard reagents from organofluorine compounds, mechanochemical methods such as ball milling have been explored. mdpi.comnih.gov This technique provides a solvent-free approach to activate the strong C-F bond. mdpi.com For example, milling 1-fluoronaphthalene (B124137) or 2-fluoronaphthalene (B33398) with an excess of magnesium metal can induce the formation of the corresponding Grignard reagent. mdpi.comnih.govnih.gov

Subsequent treatment with an electrophile can lead to the desired product. In one study, after the initial milling with magnesium, the addition of FeCl3 and further milling resulted in the formation of the corresponding binaphthalenes, although in low yields of around 20%. mdpi.comnih.govnih.gov Despite the low yields in this specific reaction, the research demonstrates that mechanochemical activation is a viable route for C-F bond activation, a critical step that is difficult to achieve in traditional solution-based Grignard preparations. mdpi.comnih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 1-Fluoronaphthalene, Mg | Ball milling, then FeCl3 | 1,1'-Binaphthalene | ~20% | mdpi.comnih.gov |

| 2-Fluoronaphthalene, Mg | Ball milling, then FeCl3 | 2,2'-Binaphthalene | ~20% | mdpi.comnih.gov |

Photocatalytic Hydroacylation of Styrenes with Carboxylic Acids

Photoredox catalysis offers a mild and modern approach for forming C-C bonds. A general protocol for the hydroacylation of styrenes using aliphatic carboxylic acids has been developed. nih.gov This reaction proceeds by generating an acyl radical directly from a carboxylic acid. nih.gov The process involves the C–OH activation of the carboxylic acid using a phosphine (B1218219) and a photocatalyst. nih.gov This leads to the formation of a phosphoranyl radical, which then undergoes β-scission to release the acyl radical. nih.gov This acyl radical can then add to a styrene (B11656) olefin. nih.gov This methodology allows for the synthesis of a variety of unsymmetrical dialkyl ketones from primary, secondary, and tertiary carboxylic acids. nih.gov While not demonstrated specifically for this compound, this strategy represents an advanced method for utilizing carboxylic acids as building blocks for more complex molecules.

Palladium-catalyzed, Norbornene-mediated Intermolecular Dehydrogenative Annulation

Palladium-catalyzed reactions, particularly those mediated by norbornene (the Catellani reaction), have become powerful tools for the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov This methodology allows for the sequential functionalization of an aryl halide at both the ortho and ipso positions. nih.gov A recent development in this area is the use of NBE-CO2Me as a cooperative catalyst for the annulative π-extension of bromoaromatics. nih.gov

This approach has a broad substrate scope and provides a direct route to structurally diverse PAHs, which are often fluorescent materials. nih.gov The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the norbornene derivative and subsequent C-H activation to form a key palladacycle intermediate. nih.gov This intermediate can then react further to build complex aromatic systems. nih.govnih.gov This strategy offers a sophisticated way to construct complex naphthalene-containing structures and other PAHs from simpler precursors. nih.gov

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its analogues necessitates effective purification and isolation of the final product from the reaction mixture. The choice of purification technique is dictated by the physical and chemical properties of the target compound, as well as the nature of the impurities present. Common methodologies employed for the purification of aromatic carboxylic acids, including fluorinated naphthoic acid derivatives, involve a combination of extraction, crystallization, and chromatographic techniques.

Initial Work-up and Extraction

Following the completion of the synthetic reaction, the initial work-up procedure typically involves quenching the reaction mixture, often with an aqueous solution, followed by extraction to separate the desired product from unreacted starting materials, reagents, and byproducts. For acidic compounds like this compound, a common strategy involves acid-base extraction. The crude product is dissolved in a suitable organic solvent, and the organic phase is washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The aqueous layer is then separated and acidified with a strong acid, like hydrochloric acid, to re-protonate the carboxylate and precipitate the purified carboxylic acid, which can then be collected by filtration. researchgate.net

Crystallization

Crystallization is a powerful technique for the purification of solid compounds based on differences in solubility. The selection of an appropriate solvent system is critical for effective crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For naphthoic acid derivatives, various solvent systems have been proven effective.

Commonly used solvents for the recrystallization of aromatic carboxylic acids include:

Alcohols: Ethanol (B145695) is a frequently used solvent due to its ability to dissolve a wide range of organic compounds at elevated temperatures and its relatively low toxicity. orgsyn.org For instance, 2-hydroxy-6-naphthoic acid has been successfully recrystallized from an ethanol/water mixture.

Aromatic Hydrocarbons: Toluene has been effectively used for the recrystallization of α-naphthoic acid. orgsyn.org

Esters: Ethyl acetate (B1210297), often in combination with a less polar co-solvent like hexane, is a common choice for the crystallization of moderately polar organic compounds. acs.org

Mixed Solvent Systems: The use of a solvent/anti-solvent pair can be particularly effective. The compound is dissolved in a solvent in which it is highly soluble, and an anti-solvent, in which the compound is poorly soluble, is gradually added to induce crystallization. Common combinations include hexane/acetone and hexane/ethyl acetate. acs.org

The general procedure for recrystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

| Technique | Typical Solvents/Reagents | Principle of Separation | Applicable Analogues |

| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate), Aqueous Base (e.g., NaHCO₃, NaOH), Aqueous Acid (e.g., HCl) | Differential solubility of the acidic compound and its salt form in organic and aqueous phases. | Carboxylic acids in general |

| Recrystallization | Ethanol, Toluene, Hexane/Ethyl Acetate, Ethanol/Water | Differences in solubility of the compound and impurities in a given solvent at different temperatures. | α-Naphthoic acid, 2-Hydroxy-6-naphthoic acid, 9-Fluorenecarboxylic acid |

Chromatographic Methods

When crystallization fails to provide a product of sufficient purity, or for the separation of closely related analogues, chromatographic techniques are employed.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for the purification of organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) as a mobile phase (eluent) is passed through the column. For compounds like this compound, a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate, is typically used as the eluent. The polarity of the eluent is gradually increased to effect the separation. For example, various 1-fluoronaphthalene derivatives have been purified using silica gel column chromatography with a hexane/ethyl acetate gradient. orgsyn.orgrsc.org

| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Differential adsorption of the compound and impurities onto the polar stationary phase. |

The selection of the appropriate purification strategy, or combination of techniques, is crucial for obtaining this compound and its analogues in high purity, which is essential for their subsequent applications and characterization.

Advanced Characterization Techniques for 6 Fluoronaphthalene 1 Carboxylic Acid

Spectroscopic Analysis of 6-Fluoronaphthalene-1-carboxylic Acid and its Derivatives

Spectroscopic methods provide an in-depth view of the molecular framework and the specific environments of individual atoms within this compound. Techniques such as NMR and vibrational spectroscopy are indispensable for elucidating its precise structure and bonding characteristics.

Proton (¹H) NMR spectroscopy is used to determine the number and electronic environments of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals in two distinct regions: the aromatic region and the far downfield region for the carboxylic acid proton.

The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a chemical shift (δ) of 10–12 ppm or higher. libretexts.org This signal's broadness is a result of hydrogen bonding, and its position can be dependent on the solvent and concentration. libretexts.org

The six aromatic protons on the naphthalene (B1677914) ring will appear in the range of approximately 7.0–9.0 ppm. Their precise chemical shifts and coupling patterns (multiplicities) are influenced by the electron-withdrawing carboxylic acid group and the electron-donating, yet inductively withdrawing, fluorine atom. The fluorine atom will introduce additional splitting (coupling) to the nearby protons, specifically H-5 and H-7.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | > 10.0 | broad singlet | N/A |

| H-2 | ~8.0-8.2 | doublet | J(H2-H3) ≈ 7-9 |

| H-3 | ~7.4-7.6 | triplet | J(H2-H3) ≈ 7-9, J(H3-H4) ≈ 7-9 |

| H-4 | ~8.1-8.3 | doublet | J(H3-H4) ≈ 7-9 |

| H-5 | ~7.8-8.0 | doublet of doublets | J(H5-H7) ≈ 2-3 (meta), J(H5-F) ≈ 8-10 (ortho) |

| H-7 | ~7.3-7.5 | doublet of doublets | J(H7-H8) ≈ 8-9, J(H7-F) ≈ 5-7 (meta) |

Note: The predicted data is based on established principles and data for analogous naphthalene derivatives. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. This compound has 11 distinct carbon atoms, and its ¹³C NMR spectrum is expected to show 11 signals.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165–185 ppm range. libretexts.org The ten carbons of the naphthalene ring will resonate between approximately 110 and 150 ppm. oregonstate.edu The carbon atom directly bonded to the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. Other nearby carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| COOH | 165-175 | Possible small coupling |

| C-1 | 125-130 | No |

| C-2 | 128-132 | No |

| C-3 | 124-128 | No |

| C-4 | 129-133 | No |

| C-4a | 130-135 | Small (³JCF) |

| C-5 | 118-122 | Medium (²JCF) |

| C-6 | 158-164 | Large (¹JCF) |

| C-7 | 110-115 | Medium (²JCF) |

| C-8 | 126-130 | Small (³JCF) |

Note: The predicted data is based on typical chemical shift ranges for aromatic carboxylic acids and fluorinated aromatic compounds. libretexts.orgcompoundchem.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum will display one signal. For fluoroaromatic compounds, this signal is expected to appear in a characteristic chemical shift range. For a fluorine atom on a naphthalene ring, the chemical shift relative to a standard like CFCl₃ would likely fall in the range of -110 to -120 ppm. The multiplicity of this signal will be a doublet of doublets due to coupling with the two nearest protons, H-5 (ortho-coupling) and H-7 (meta-coupling).

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy analyzes the molecule in its crystalline or amorphous solid form. This technique is particularly useful for studying polymorphism, understanding intermolecular interactions like hydrogen bonding in the crystal lattice, and determining molecular symmetry in the solid state. For this compound, ¹³C ssNMR could reveal subtle differences in chemical shifts for the aromatic carbons that are crystallographically non-equivalent, providing insights into the molecular packing and the effects of the crystal environment on the molecular structure, which cannot be observed in solution. nih.gov Furthermore, ssNMR can be used to study the hydrogen bonding network of the carboxylic acid dimers in the solid state.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. It is an excellent tool for identifying functional groups. rsc.org

For this compound, the most characteristic feature in its IR spectrum is the presence of the carboxylic acid group. This group gives rise to several distinct bands:

A very broad O–H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids. orgchemboulder.com

A strong and sharp C=O (carbonyl) stretching band. For aromatic carboxylic acids, this band typically appears in the range of 1680–1710 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.com

A C–O stretching vibration, which is usually found between 1210 and 1320 cm⁻¹. spectroscopyonline.com

An out-of-plane O–H bend, which appears as a broad band around 900-960 cm⁻¹. spectroscopyonline.com

Other expected vibrations include aromatic C–H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching bands in the 1400–1600 cm⁻¹ region, and a C–F stretching vibration, which is typically found in the 1000-1300 cm⁻¹ range. udel.edu

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=O stretching and the aromatic ring vibrations often produce strong and sharp signals, making it a powerful tool for analyzing the core structure of the molecule. ias.ac.in

Table 3: Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O–H stretch (H-bonded) | 2500–3300 (very broad) | IR |

| Carboxylic Acid | C=O stretch | 1680–1710 (strong) | IR, Raman |

| Aromatic Ring | C–H stretch | 3000–3100 (medium) | IR, Raman |

| Aromatic Ring | C=C stretch | 1400–1600 (variable) | IR, Raman |

| Carboxylic Acid | C–O stretch | 1210–1320 (strong) | IR |

| C-F Bond | C–F stretch | 1000-1300 (strong) | IR |

Mass Spectrometry (MS) and Chromatography

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would typically be used for separation. However, carboxylic acids can be challenging to analyze with this method due to their polarity, which can lead to poor retention on standard C18 columns. nih.gov To overcome this, chemical derivatization may be employed to reduce polarity and improve ionization efficiency. nih.gov

In the mass spectrometer, electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids, as they readily lose a proton to form a [M-H]⁻ ion. ekb.eg For this compound (molecular formula C₁₁H₇FO₂, molecular weight 190.17 g/mol ), the deprotonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 189.16.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. The [M-H]⁻ precursor ion is selected and fragmented, producing a characteristic pattern of product ions. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), which would result in a fragment ion at m/z 145.16.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value | Description |

| Ionization Mode | ESI Negative | Electrospray Ionization, Negative Polarity |

| Precursor Ion [M-H]⁻ | m/z 189.16 | Deprotonated molecule |

| Product Ion [M-H-CO₂]⁻ | m/z 145.16 | Loss of carbon dioxide from the precursor ion |

| Product Ion [M-H-COOH]⁻ | m/z 144.15 | Loss of the entire carboxyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their high boiling points and polarity. uzh.ch Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. uzh.ch For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) would replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification. mcmaster.ca The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions that provide structural information.

Table 3: Hypothetical GC-MS Data for Trimethylsilyl (TMS) Derivative

| Parameter | Description |

| Retention Time | Dependent on GC column and temperature program |

| Molecular Ion (M⁺) | m/z 262 (for the TMS ester) |

| Key Fragment | m/z 247 (Loss of a methyl group, -CH₃) |

| Key Fragment | m/z 189 (Loss of the TMS group, -Si(CH₃)₃) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene aromatic system. nist.gov Naphthalene itself exhibits strong absorption bands. The presence of the fluorine atom (an auxochrome) and the carboxylic acid group (a chromophore) will cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λmax). The spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would likely show multiple bands corresponding to π→π* transitions within the aromatic rings.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| ~220-250 | π→π | Naphthalene Ring |

| ~260-290 | π→π | Naphthalene Ring |

| ~300-330 | π→π | Naphthalene Ring |

| ~280-320 | n→π | Carbonyl Group (often weak and obscured) |

Broadband Rotational Spectroscopy, also known as Molecular Rotational Resonance (MRR) or microwave spectroscopy, is an extremely high-resolution technique that probes the rotational energy levels of molecules in the gas phase. illinois.edu It provides highly precise measurements of the rotational constants (A, B, and C), which are inversely related to the molecule's moments of inertia. ifpan.edu.pl These constants are exquisitely sensitive to the molecule's mass distribution and therefore provide an unambiguous determination of its three-dimensional structure. uva.esresearchgate.net

For structural elucidation, the experimental rotational constants are compared to those calculated for computationally optimized structures. An excellent match provides definitive confirmation of the molecular structure. researchgate.net

Similar to VCD, MRR spectroscopy can be used to determine the absolute configuration of chiral molecules. uantwerpen.be This is achieved by comparing the experimental spectrum to theoretical spectra for each enantiomer. However, as this compound is achiral, this specific application is not relevant. Nevertheless, MRR would be an unparalleled technique for determining its precise gas-phase structure, bond lengths, and bond angles with very high accuracy. illinois.edu

Table 5: Data Obtained from Broadband Rotational Spectroscopy

| Parameter | Symbol | Information Provided |

| Rotational Constant | A, B, C | Related to the moments of inertia; provides precise 3D structure |

| Centrifugal Distortion Constants | D, etc. | Information on molecular flexibility |

| Dipole Moment Components | µa, µb, µc | Measurement of the molecular dipole moment |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction patterns produced when X-rays interact with a crystal, researchers can deduce detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Configuration

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise and unambiguous three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this data, the electron density map of the molecule can be calculated, revealing the exact spatial coordinates of each atom.

For this compound, an SCXRD analysis would provide critical information on its absolute molecular configuration. It would confirm the planarity of the naphthalene core and determine the precise bond lengths and angles of the carboxylic acid and fluorine substituents. Furthermore, SCXRD reveals the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictates how the molecules pack together to form the crystal lattice. This packing arrangement is fundamental to the material's bulk properties, including its melting point and solubility.

Despite the power of this technique, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available in surveyed crystallographic databases.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

Powder X-ray Diffraction (PXRD) for Crystalline Materials

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam, generating a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for the crystalline phase, allowing for phase identification, assessment of sample purity, and determination of lattice parameters.

A PXRD analysis of a bulk sample of this compound would be used to confirm its crystalline nature and identify the specific polymorph present. Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law. The positions and intensities of these peaks are unique to the compound's crystal structure. This technique is crucial for quality control in synthesis, as it can detect the presence of crystalline impurities or different polymorphic forms. Experimental PXRD data for this compound has not been found in the reviewed scientific literature.

| Diffraction Peak Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

Micro-Electron Diffraction (MicroED) for Micro- and Nanocrystals

Micro-Electron Diffraction (MicroED) is an emerging and powerful cryogenic electron microscopy (cryo-EM) technique used to determine the structure of extremely small crystals, often on the nano- or micro-scale. Because electrons interact with matter much more strongly than X-rays, even sub-micron sized crystals that are unsuitable for SCXRD can be analyzed.

This technique would be particularly valuable if this compound proved difficult to grow into single crystals of sufficient size for conventional X-ray diffraction. MicroED could provide high-resolution structural data from nanocrystalline powder, yielding the same critical information as SCXRD, including bond lengths, angles, and intermolecular packing details. As with other diffraction techniques, specific experimental MicroED studies on this compound are not currently reported in the literature.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for determining the thermal stability, phase transitions, and degradation behavior of materials.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to detect and quantify thermal events such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would reveal its melting point, which is reported to be in the range of 234-236°C. guidechem.com The DSC thermogram would show a sharp endothermic peak at this temperature, and the area under this peak could be used to calculate the enthalpy of fusion—the energy required to melt the solid. While a glass transition is more common in amorphous or polymeric materials, DSC could definitively determine if this compound exhibits such a transition. No experimental DSC curves for this specific compound are available in the surveyed literature.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | Data not available | Not applicable |

| Melting (Tm) | ~234-236 (literature value) | Data not available |

| Crystallization (Tc) | Data not available | Data not available |

Thermogravimetric Analysis (TGA) for Thermal Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

When subjected to TGA, a sample of this compound would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would show the temperature at which the compound begins to decompose. For carboxylic acids, a common initial decomposition step is decarboxylation—the loss of CO2. The TGA data would precisely quantify the mass loss at each stage of degradation, providing insights into the decomposition mechanism and the thermal stability of the compound. Specific TGA data for this compound is not available in the public domain.

| Decomposition Step | Onset Temperature (°C) | Mass Loss (%) |

| Step 1 | Data not available | Data not available |

| Final Residue at T > X °C | Data not available | Data not available |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. rsc.org In the context of materials science, where this compound serves as a monomer or a functionalizing agent, GPC is indispensable for characterizing the resulting polymers. The molecular weight and its distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), are critical parameters that dictate the physical and mechanical properties of the polymer, such as its strength, elasticity, and thermal stability. ijert.org

The principle of GPC involves the separation of polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. rsc.org A solution of the polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer retention time. rsc.org By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. mdpi.com

In a representative application, a polyamide could be synthesized via polycondensation of the acid chloride derivative of this compound (6-fluoronaphthalene-1-carbonyl chloride) with an aromatic diamine. The resulting fluorinated aromatic polyamide would be expected to exhibit high thermal stability and good solubility in certain organic solvents, properties often associated with such structures. nih.govtandfonline.com The molecular weight characteristics of this polymer would then be thoroughly analyzed using GPC to ensure the synthesis yielded a high molecular weight polymer with a controlled polydispersity, which is crucial for its potential applications in high-performance materials.

For instance, a series of these polyamides could be synthesized under varying reaction conditions (e.g., monomer concentration, reaction time, temperature) to optimize the polymerization process. GPC analysis would be the primary tool to evaluate the success of these optimizations by providing detailed information on how these changes affect the final molecular weight and molecular weight distribution of the polymer.

The table below presents hypothetical GPC data for a series of fluorinated polyamides synthesized from 6-fluoronaphthalene-1-carbonyl chloride and an aromatic diamine, illustrating the typical data obtained from such analyses. The data reflects the expected high molecular weights and relatively narrow polydispersity indices characteristic of well-controlled polycondensation reactions for high-performance aromatic polyamides. researchgate.net

| Polymer Sample | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| F-Naph-PA-1 | 45,400 | 119,000 | 2.62 |

| F-Naph-PA-2 | 52,100 | 125,300 | 2.40 |

| F-Naph-PA-3 | 61,800 | 128,400 | 2.08 |

This data would be instrumental in establishing structure-property relationships for this class of polymers. For example, a higher molecular weight generally correlates with improved mechanical properties, such as tensile strength and modulus. The polydispersity index provides insight into the uniformity of the polymer chains; a lower PDI indicates a more uniform distribution of chain lengths, which can influence properties like crystallinity and processability. ijert.org Therefore, GPC is a cornerstone technique in the research and development of novel polymers derived from this compound.

Reactivity and Derivatization of 6 Fluoronaphthalene 1 Carboxylic Acid

Reaction Mechanisms and Pathways

The reactivity of 6-Fluoronaphthalene-1-carboxylic acid is centered around the carboxylic acid functional group. This group is susceptible to a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acids and their derivatives. uomustansiriyah.edu.iq This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. uomustansiriyah.edu.iqmasterorganicchemistry.com For this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, it is often converted to a better leaving group to facilitate these reactions. libretexts.org For instance, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive 6-fluoronaphthalene-1-carbonyl chloride. libretexts.orglibretexts.org This acid chloride is a highly valuable intermediate for further derivatization.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Halides > Anhydrides > Esters > Amides > Carboxylate libretexts.orgkhanacademy.org

This reactivity trend is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org

The derivatives of this compound, such as its esters and amides, undergo several key reactions. msu.edu

Hydrolysis: This reaction involves the cleavage of a chemical bond by the addition of water. Esters of this compound can be hydrolyzed back to the parent carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. libretexts.orgyoutube.com Similarly, amides can be hydrolyzed to the carboxylic acid and an amine, typically under more stringent conditions. msu.edu

Alcoholysis: This is the process of cleaving a bond with an alcohol. For example, an acid anhydride (B1165640) derived from this compound can react with an alcohol to produce an ester and a molecule of the carboxylic acid. uomustansiriyah.edu.iq

Aminolysis: This reaction involves the use of ammonia (B1221849) or an amine to cleave a substrate. Acid anhydrides or esters of this compound can react with amines to form the corresponding amides. uomustansiriyah.edu.iqresearchgate.net

These reactions are all specific examples of nucleophilic acyl substitution. khanacademy.org

| Reaction Type | Derivative | Reagent | Products |

|---|---|---|---|

| Hydrolysis | Ester | Water (H₂O) | This compound + Alcohol |

| Alcoholysis | Acid Anhydride | Alcohol (R'-OH) | Ester + this compound |

| Aminolysis | Ester | Amine (R'-NH₂) | Amide + Alcohol |

Acid anhydrides of this compound can be synthesized. A common method involves the reaction of its acid chloride (6-fluoronaphthalene-1-carbonyl chloride) with a carboxylate salt, such as sodium 6-fluoronaphthalene-1-carboxylate. uomustansiriyah.edu.iqmasterorganicchemistry.com This nucleophilic acyl substitution reaction results in the formation of a symmetric anhydride and a salt byproduct. masterorganicchemistry.comlibretexts.org Alternatively, dehydrating agents can be used to condense two molecules of the carboxylic acid, though this method can sometimes require harsh conditions. nih.gov

Synthetic Transformations for Derivative Production

The strategic modification of this compound has led to the development of various valuable derivatives.

This compound serves as a precursor in the synthesis of certain substituted quinoline-3-carboxylic acids. nih.govnih.gov While the direct conversion pathway is not explicitly detailed in the provided context, the synthesis of quinoline (B57606) derivatives often involves multi-step reactions. For example, a common route to quinoline-4-carboxylic acids is the Doebner reaction. researchgate.net The synthesis of quinoline-3-carboxylic acid derivatives may involve creating an appropriate intermediate from the naphthalene (B1677914) core that can then be cyclized to form the quinoline ring system.

A generalized approach might involve the conversion of the carboxylic acid to other functional groups that can participate in ring-forming reactions. For instance, the synthesis of some quinoline-2-carboxylic acid derivatives begins with the conversion of the starting carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with hydrazine. ajchem-a.com

This compound can be a starting material for the synthesis of fluorinated naphthyl-acrylate based monomers. researchgate.net These monomers are valuable in the production of specialty polymers with unique properties. The synthesis typically involves converting the carboxylic acid to an alcohol, which is then esterified with acrylic acid or one of its derivatives.

A plausible synthetic route could be:

Reduction: The carboxylic acid group is reduced to a primary alcohol (6-fluoronaphthalen-1-yl)methanol.

Esterification: The resulting alcohol is then reacted with acryloyl chloride or acrylic acid (in the presence of a catalyst) to form the desired fluorinated naphthyl-acrylate monomer.

The presence of the fluorine atom in these monomers can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance. mdpi.comresearchgate.net

| Starting Material | Key Transformation | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| This compound | Multi-step synthesis involving ring formation | Substituted Quinoline-3-carboxylic Acids | Pharmaceuticals nih.gov |

| This compound | Reduction followed by esterification | Fluorinated Naphthyl-acrylate Monomers | Specialty Polymers researchgate.net |

Derivatization for Bioisostere Research

The strategic derivatization of lead compounds is a cornerstone of modern medicinal chemistry, aimed at optimizing their pharmacological profiles. In this context, the concept of bioisosterism is frequently employed, where a functional group is replaced by another with similar steric and electronic properties to enhance potency, selectivity, or pharmacokinetic parameters. The carboxylic acid moiety, while crucial for the biological activity of many drugs, can sometimes lead to poor oral bioavailability or rapid metabolism. Consequently, its replacement with suitable bioisosteres is a common strategy in drug design. studysmarter.co.ukdrughunter.com

For this compound, its derivatization for bioisostere research would involve the chemical modification of the carboxylic acid group to generate a library of analogues with potentially improved drug-like properties. While specific research on the bioisosteric derivatization of this particular compound is not extensively detailed in the available literature, established principles of medicinal chemistry allow for the exploration of several classical and non-classical bioisosteres.

Commonly employed bioisosteres for the carboxylic acid group include tetrazoles, acylsulfonamides, hydroxamic acids, and various heterocyclic systems. researchgate.net The selection of a particular bioisostere is guided by the desired modulation of properties. For instance, replacing a carboxylic acid with a tetrazole ring can often maintain acidic character and hydrogen bonding capabilities while potentially altering metabolic stability and cell permeability. studysmarter.co.uk

The following interactive table summarizes key properties of common carboxylic acid bioisosteres that could be considered for the derivatization of this compound:

| Bioisostere | Acidity (pKa) | Lipophilicity (logP) | Hydrogen Bonding |

| Carboxylic Acid | ~4-5 | Variable | Donor & Acceptor |

| Tetrazole | ~4-5 | Lower | Acceptor |

| Acylsulfonamide | ~4-6 | Higher | Donor & Acceptor |

| Hydroxamic Acid | ~8-9 | Variable | Donor & Acceptor |

| 3-Hydroxyisoxazole | ~4-5 | Higher | Donor & Acceptor |

The derivatization of this compound into these bioisosteres would likely involve standard synthetic methodologies, such as activation of the carboxylic acid followed by reaction with the appropriate nucleophile. The resulting compounds would then be subjected to biological and physicochemical profiling to assess the impact of the bioisosteric replacement.

Mechanistic Studies of Specific Reactions

Regioselectivity in Acylation Reactions

Friedel-Crafts acylation is a powerful tool for the introduction of keto functionalities onto aromatic rings. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic and steric nature of the substituents already present on the aromatic scaffold. In the case of 6-fluoronaphthalene, the fluorine atom, being an ortho, para-directing deactivator, and the inherent reactivity of the naphthalene core would dictate the position of acylation. The carboxylic acid group in this compound is a deactivating, meta-directing group. The interplay of these directing effects would determine the final regiochemical outcome of an acylation reaction.

Intramolecular Rearrangements Accompanying Ring Closure

The synthesis of complex polycyclic aromatic compounds often involves intramolecular cyclization reactions, which can sometimes be accompanied by skeletal rearrangements. doi.orgbeilstein-journals.orgnih.gov These rearrangements are typically driven by the formation of a more stable carbocationic intermediate or the relief of ring strain. For derivatives of this compound, intramolecular reactions such as Friedel-Crafts acylations or other acid-catalyzed cyclizations could be envisioned to construct additional rings.

A notable example of rearrangement in a strained naphthalene derivative, although not involving this compound itself, was observed in an 8-nitro-1-naphthoic acid derivative. researchgate.net The steric strain between the peri-substituents (nitro and carboxylic acid groups) led to an unexpected disruption of the aromaticity of the naphthalene core under mild conditions, resulting in a rearranged product. researchgate.net This highlights how steric strain in substituted naphthalenes can drive unusual chemical transformations. While this is a specific case, it underscores the potential for rearrangements in sterically crowded naphthalene systems during cyclization reactions.

Photoredox Catalysis in Acyl Radical Generation

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and efficient method for the generation of various radical species, including acyl radicals from carboxylic acids. rsc.orgnih.govnih.gov This methodology typically involves the in-situ activation of the carboxylic acid to a redox-active species, which can then undergo a single-electron reduction by an excited photocatalyst to generate the corresponding acyl radical. rsc.org

The general mechanism involves the formation of a mixed anhydride from the carboxylic acid, which is then reduced by the photocatalyst. rsc.org The resulting radical anion fragments to release carbon dioxide, a leaving group, and the desired acyl radical. rsc.org This acyl radical can then participate in a variety of carbon-carbon bond-forming reactions.

While there are no specific reports on the generation of the 6-fluoronaphthoyl radical from this compound using photoredox catalysis, the general principles of this methodology are expected to be applicable. The electronic properties of the fluoronaphthalene system may influence the reduction potential of the activated carboxylic acid derivative, potentially affecting the efficiency of the radical generation step.

Biotransformation of Carboxylic Acids

The microbial transformation of aromatic carboxylic acids is a key process in the biodegradation of natural and xenobiotic compounds. nih.gov Microorganisms possess a diverse enzymatic machinery capable of hydroxylating aromatic rings, leading to ring cleavage and eventual mineralization. The presence of a fluorine substituent can significantly impact the metabolic fate of an aromatic compound.

Studies on the microbial metabolism of other fluorinated aromatic compounds have shown that the position of the fluorine atom can influence the regioselectivity of enzymatic hydroxylation and may sometimes lead to the accumulation of dead-end metabolites. While specific biotransformation studies on this compound are not available, it is plausible that microorganisms capable of degrading naphthalene and its derivatives could also transform this fluorinated analogue. Potential metabolic pathways could involve initial dihydroxylation of one of the aromatic rings, followed by ring cleavage. The fluorine atom could either be retained in the resulting metabolites or, in some cases, be removed through enzymatic action.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a wide range of molecular properties from first principles. frontiersin.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 6-Fluoronaphthalene-1-carboxylic acid, such calculations can elucidate its intrinsic properties, including geometry, stability, and reactivity, providing a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. nih.govcore.ac.uk This approach is generally less computationally expensive than traditional wave-function-based methods, allowing for the study of larger and more complex systems. esqc.org

DFT calculations are employed to determine key electronic properties of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. jeires.com A smaller gap suggests higher reactivity. The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. jeires.com

Furthermore, DFT can be used to calculate various quantum chemical descriptors that quantify reactivity. jeires.com Fukui functions, for instance, identify the regions in a molecule that are most susceptible to gaining or losing an electron. jeires.com By analyzing these parameters, researchers can predict how this compound will interact with other reagents and understand the influence of the fluorine atom and carboxylic acid group on the reactivity of the naphthalene (B1677914) core. nih.govjeires.com

| Quantum Descriptor | Description | Relevance to this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; higher energy suggests greater electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; lower energy suggests greater electron-accepting capacity. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. jeires.com |

| Global Hardness (η) | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap, it measures the molecule's resistance to deformation or polarization. jeires.com |

| Electronegativity (χ) | The power to attract electrons | Provides insight into the molecule's overall electron-attracting tendency in chemical bonds. jeires.com |

| Fukui Function | Change in electron density when an electron is added or removed | Identifies the most electrophilic and nucleophilic sites within the molecule for predicting reaction regioselectivity. jeires.com |

Computational methods are invaluable for predicting and interpreting spectroscopic data. Techniques like Vibrational Circular Dichroism (VCD) and Molecular Rotational Resonance (MRR) spectroscopy, when combined with quantum chemical calculations, can be used for the unambiguous determination of a molecule's absolute configuration. nih.gov

For chiral molecules, VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a sample. researchgate.net The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. To assign the absolute configuration, the experimental VCD spectrum is compared to a spectrum predicted by theoretical calculations, typically using DFT. nih.govuantwerpen.be The choice of functional is critical; for instance, studies on other highly fluorinated carboxylic acids have shown that the M06-2X functional can be superior to more common ones like B3LYP in accurately predicting C-F vibrational modes. nih.govuantwerpen.be

Calculations must also account for molecular conformation and potential self-aggregation, as carboxylic acids are known to form dimers in apolar solvents. uantwerpen.be Therefore, a rigorous conformational search and the calculation of spectra for both monomer and dimer species are necessary to achieve a good match between experimental and theoretical data. nih.govuantwerpen.be

MRR spectroscopy provides information on the rotational transitions of a molecule in the gas phase, which is dependent on its precise geometry and mass distribution. nih.gov Similar to VCD, comparing experimental MRR spectra with those calculated for different enantiomers allows for the assignment of absolute configuration. uantwerpen.be

| Spectroscopic Technique | Information Provided | Computational Approach | Key Considerations for this compound |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration for chiral molecules. researchgate.net | DFT calculations (e.g., using M06-2X or B3LYP functionals) to predict the VCD spectrum. nih.govuantwerpen.be | A thorough conformational search is required. Both monomer and dimer forms must be considered due to the carboxylic acid group. uantwerpen.be Accurate prediction of C-F stretching vibrations is crucial. uantwerpen.be |

| Molecular Rotational Resonance (MRR) | Determination of absolute configuration and precise molecular geometry in the gas phase. nih.gov | Quantum chemical calculations to predict rotational constants and spectra for different isomers. uantwerpen.be | Requires volatilization of the sample. Complexation with a chiral tag may be necessary if the parent molecule is not chiral or to enhance spectral distinction. nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and conformational changes. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape in various environments, such as in aqueous solution or interacting with a biological membrane. nih.gov These simulations can reveal preferred conformations, the dynamics of the carboxylic acid group's rotation, and the influence of the solvent on the molecule's structure. mdpi.comnih.gov

In the context of drug discovery, MD simulations are crucial for understanding how a ligand like this compound or its derivatives might bind to a target protein. nih.gov By placing the molecule in the active site of a protein, simulations can predict the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. nih.gov This information is vital for rational drug design and for understanding the molecular basis of a compound's biological activity.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can develop models that guide the design of more potent and selective molecules. mdpi.com

For this compound, computational SAR studies would involve creating a library of virtual derivatives and predicting their properties. Modifications could include:

Varying the position of the fluorine atom on the naphthalene ring to probe its effect on electronic properties and potential interactions with a target.

Introducing other substituents (e.g., methyl, methoxy, or amino groups) at different positions to alter lipophilicity, steric profile, and electronic character.

Replacing the carboxylic acid group with bioisosteres, such as tetrazoles or acylsulfonamides, to modulate acidity (pKa), solubility, and hydrogen bonding capabilities. nih.gov

Computational tools can predict how these structural changes affect key properties like binding affinity to a target receptor, lipophilicity (logP), and electronic parameters. mdpi.comresearchgate.net For example, studies on related quinolone carboxylic acids have shown that modifications to the core structure significantly impact their ability to bind to enzymes like DNA gyrase. researchgate.net By correlating these predicted properties with activity, a quantitative structure-activity relationship (QSAR) model can be built, providing a predictive framework for designing new derivatives with enhanced biological activity. mdpi.com

Computational Approaches to Crystal Structure Determination

While X-ray crystallography is the definitive experimental method for determining the three-dimensional structure of a molecule in the solid state, computational methods play a crucial supportive and predictive role. nih.gov DFT calculations can be used to predict the most stable conformation of a molecule, which often corresponds closely to the geometry found in the crystal structure. mdpi.com

For this compound, computational modeling can predict the crystal packing by searching for low-energy arrangements of molecules in a crystal lattice. These predictions can help in interpreting complex experimental data or even guide crystallization experiments.

Once a crystal structure is determined experimentally, computational analysis can provide deeper insights into the intermolecular forces that stabilize the crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. nih.gov It maps the regions of close contact between neighboring molecules, allowing for the identification and characterization of hydrogen bonds (e.g., involving the carboxylic acid group), π–π stacking interactions between the naphthalene rings, and other weaker van der Waals forces. nih.govmdpi.com This analysis provides a detailed understanding of how the molecules assemble in the solid state.

Applications and Advanced Research Directions

Medicinal Chemistry Applications of 6-Fluoronaphthalene-1-carboxylic Acid Derivatives

The unique electronic properties and structural features of fluorinated naphthalene (B1677914) compounds make them attractive candidates for drug design and development.

Naphthalene derivatives have been identified as a promising class of antimicrobials effective against a wide array of human pathogens. researchgate.net The core naphthalene structure serves as a key pharmacophore in various synthetic compounds that exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Research has demonstrated that derivatives of related fluoro-carboxylic acid structures, such as 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibit potent in vitro antimicrobial activity. nih.gov Studies on such compounds have determined their Minimum Inhibitory Concentrations (MIC) against various bacterial strains, showcasing their potential as effective antibacterial agents. nih.gov For instance, certain derivatives have shown significant efficacy against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov The broad-spectrum antimicrobial properties of carboxylic acid derivatives are a subject of ongoing research, with studies showing they can inhibit key enzymes in pathogens. nih.gov

Table 1: Antimicrobial Activity of a Representative Fluoroquinolone Derivative

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 1.0 |

| Candida albicans | 25 |

| Aspergillus niger | >100 |

Data sourced from a study on 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, a related fluoro-carboxylic acid derivative. nih.gov